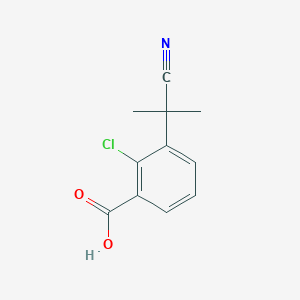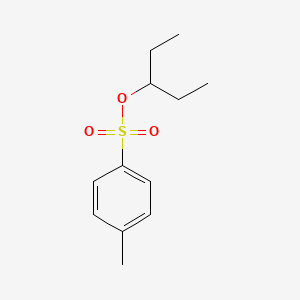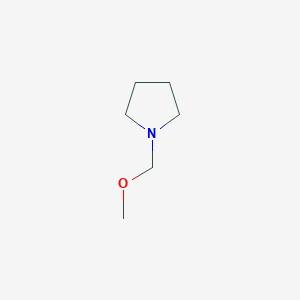
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a morpholinosulfonyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation with morpholine and a sulfonylating agent such as chlorosulfonic acid or sulfonyl chloride to introduce the morpholinosulfonyl group at the 3rd position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a base like potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as 1,4-dioxane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Coupling Reactions: Products include biaryl or styrene derivatives.
Reduction Reactions: Products include sulfide or thiol derivatives.
Scientific Research Applications
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinosulfonyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-2-morpholinopyridin-3-amine
Uniqueness
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable intermediate in drug discovery and material science.
Properties
Molecular Formula |
C9H12BrN3O3S |
|---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
5-bromo-3-morpholin-4-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C9H12BrN3O3S/c10-7-5-8(9(11)12-6-7)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
NORQOVGKKMNXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Hydroxy-4-methoxy-9-methyl-3-(3-methyl-butyryl)-7H-6,12-dioxa-dibenzo[a,d]cycloocten-5-one](/img/structure/B8496464.png)


![(RS)-(5-methyl-1-phenyl-4,5-dihydro-1H-[1,2,4]triazol-3-yl)-methanol](/img/structure/B8496490.png)

![7-Fluoro-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8496497.png)
![2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B8496511.png)


silane](/img/structure/B8496525.png)

![Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-[(methylsulfonyl)amino]-](/img/structure/B8496556.png)
